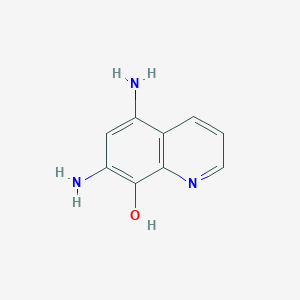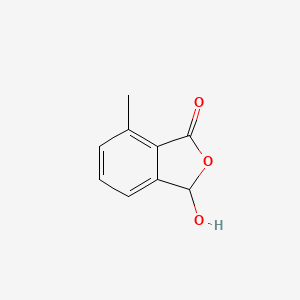
5,7-Diaminoquinolin-8-ol
Übersicht
Beschreibung
5,7-Diaminoquinolin-8-ol is a chemical compound with the molecular formula C9H9N3O. It is an oxidative developer used in various chemical processes, including the coupling process. This compound is stable at room temperature and is soluble in water and alcohols but insoluble in ethers or esters . It has a molecular weight of 175.19 g/mol and a melting point of 196.42°C .
Vorbereitungsmethoden
The synthesis of 5,7-Diaminoquinolin-8-ol can be achieved through several methods. One common approach involves the Skraup reaction, which starts with 3-nitroaniline or 3-chloroaniline. The process includes nitration, reduction, and amination steps to yield the desired compound . Another method involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,7-Diaminoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form diazo compounds.
Reduction: Reduction of nitro groups to amino groups using hydrazine hydrate or other reducing agents.
Substitution: Chlorination and subsequent substitution reactions to introduce different functional groups.
Common reagents used in these reactions include hydrazine hydrate, chlorinating agents, and reducing agents like tin(II) chloride. Major products formed from these reactions include diazo compounds and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
5,7-Diaminoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of photographic films and other industrial applications.
Wirkmechanismus
The mechanism of action of 5,7-Diaminoquinolin-8-ol involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
5,7-Diaminoquinolin-8-ol can be compared with other similar compounds such as:
5,7-Dinitroquinolin-8-ol: Differing in the presence of nitro groups instead of amino groups, leading to different reactivity and applications.
5,7-Dichloroquinolin-8-ol: Contains chlorine atoms, which alter its chemical properties and uses.
5-Aminoquinolin-8-ol: Similar structure but with fewer amino groups, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific combination of amino groups and hydroxyl group, which confer distinct chemical reactivity and biological properties.
Eigenschaften
IUPAC Name |
5,7-diaminoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZQHIHBPJQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)N)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328976 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63195-45-9 | |
| Record name | 8-Quinolinol, 5,7-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B3355694.png)
![8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one](/img/structure/B3355697.png)


